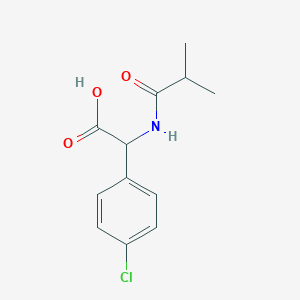![molecular formula C11H14ClNO3 B7628028 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide, also known as tramadol, is a synthetic opioid analgesic used to treat moderate to severe pain. Tramadol is a potent analgesic that acts on the central nervous system, producing pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin.
Mecanismo De Acción
Tramadol produces pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin. This dual mechanism of action makes 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide a unique analgesic that can provide pain relief without the same risk of addiction and respiratory depression as other opioids.
Biochemical and physiological effects:
Tramadol has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting the release of substance P, and decreasing the activity of nociceptive neurons. Tramadol has also been found to have anticonvulsant and antidepressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tramadol has a number of advantages for lab experiments, including its potency, efficacy, and unique mechanism of action. However, 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide also has limitations, including its potential for abuse and dependence, as well as its side effects, which can include nausea, dizziness, and sedation.
Direcciones Futuras
There are a number of future directions for 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide research, including investigating its potential use in combination with other analgesics, exploring its effects on different pain conditions, and investigating its potential use in treating psychiatric disorders. Additionally, research is needed to better understand the mechanisms underlying 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide's analgesic properties and to develop safer and more effective pain medications.
In conclusion, 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide is a potent analgesic with a unique mechanism of action that has been extensively studied for its use in treating pain and other conditions. While 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide has a number of advantages for lab experiments, it also has limitations and potential side effects that must be carefully considered. Future research is needed to better understand the mechanisms underlying 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide's effects and to develop safer and more effective pain medications.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-hydroxy-4-methoxybenzaldehyde to form 2-(3-hydroxy-4-methoxyphenyl)ethylamine. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide, which is purified and isolated as a white crystalline powder.
Aplicaciones Científicas De Investigación
Tramadol has been extensively studied for its analgesic properties and has been found to be effective in treating a variety of pain conditions, including neuropathic pain, postoperative pain, and cancer pain. Tramadol has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)14)4-5-13-11(15)7-12/h2-3,6,14H,4-5,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJHKYGBPCQOBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)






![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

